molecular formula C15H11ClF2N6O B2590473 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea CAS No. 941923-02-0

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2590473
CAS No.: 941923-02-0
M. Wt: 364.74
InChI Key: UNEIYRRXBNYQEG-UHFFFAOYSA-N
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Description

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a tetrazole ring, a chlorophenyl group, and a difluorophenyl group, making it a subject of interest for researchers exploring new chemical entities with diverse functionalities.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the tetrazole and difluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions. This reaction forms 1-(4-chlorophenyl)-1H-tetrazole.

    Alkylation: The tetrazole derivative is then alkylated using a suitable alkylating agent, such as chloromethyl methyl ether, to introduce the methyl group.

    Urea Formation: The final step involves the reaction of the alkylated tetrazole with 2,6-difluoroaniline in the presence of a coupling reagent like carbonyldiimidazole (CDI) to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions, potentially leading to ring cleavage.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ring-opened products, while substitution reactions could introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea depends on its interaction with molecular targets. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic certain biological moieties, allowing the compound to bind to specific sites within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-1H-tetrazole: Shares the tetrazole and chlorophenyl groups but lacks the urea and difluorophenyl components.

    3-(2,6-difluorophenyl)urea: Contains the difluorophenyl and urea groups but lacks the tetrazole and chlorophenyl components.

Uniqueness

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2N6O/c16-9-4-6-10(7-5-9)24-13(21-22-23-24)8-19-15(25)20-14-11(17)2-1-3-12(14)18/h1-7H,8H2,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEIYRRXBNYQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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